molecular formula C4H10N2O4 B13430398 L-Asparagine(13C4)

L-Asparagine(13C4)

Cat. No.: B13430398
M. Wt: 154.10 g/mol
InChI Key: RBMGJIZCEWRQES-RHLFNUBUSA-N
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Description

L-Asparagine(13C4) is a stable isotope-labeled compound of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. The compound is labeled with four carbon-13 isotopes, making it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Asparagine(13C4) can be synthesized through the amidation of L-Aspartic acid(13C4) with ammonia. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of L-Asparagine(13C4) often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 isotopes into their metabolic pathways, resulting in the production of L-Asparagine(13C4) with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Asparagine(13C4) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Asparagine(13C4) has a wide range of applications in scientific research:

Mechanism of Action

L-Asparagine(13C4) exerts its effects primarily through its role as a substrate in protein synthesis. It is incorporated into proteins during translation, and its labeled carbon atoms allow researchers to track its incorporation and metabolism. The compound also plays a role in the synthesis of glycoproteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparagine(13C4) is unique due to its specific labeling with four carbon-13 isotopes, making it particularly useful for detailed metabolic studies and NMR spectroscopy. Its high isotopic purity and stability make it a valuable tool in various research fields .

Properties

Molecular Formula

C4H10N2O4

Molecular Weight

154.10 g/mol

IUPAC Name

(2R)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1/i1+1,2+1,3+1,4+1;

InChI Key

RBMGJIZCEWRQES-RHLFNUBUSA-N

Isomeric SMILES

[13CH2]([13C@H]([13C](=O)O)N)[13C](=O)N.O

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O

Origin of Product

United States

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